N-(2-hydroxypropyl)-N'-(4-methoxyphenyl)ethanediamide
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Overview
Description
N-(2-hydroxypropyl)-N’-(4-methoxyphenyl)ethanediamide is a synthetic organic compound that belongs to the class of diamides. These compounds are characterized by the presence of two amide groups. The compound’s structure includes a hydroxypropyl group and a methoxyphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxypropyl)-N’-(4-methoxyphenyl)ethanediamide typically involves the reaction of 2-hydroxypropylamine with 4-methoxyphenylacetic acid under specific conditions. The reaction may be catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxypropyl)-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions and protein modifications.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxypropyl)-N’-(4-methoxyphenyl)ethanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl and methoxyphenyl groups may play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-N’-(4-methoxyphenyl)ethanediamide
- N-(2-hydroxypropyl)-N’-(4-methylphenyl)ethanediamide
- N-(2-hydroxypropyl)-N’-(4-methoxyphenyl)propanediamide
Uniqueness
N-(2-hydroxypropyl)-N’-(4-methoxyphenyl)ethanediamide is unique due to the specific combination of hydroxypropyl and methoxyphenyl groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)-N'-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C12H16N2O4/c1-8(15)7-13-11(16)12(17)14-9-3-5-10(18-2)6-4-9/h3-6,8,15H,7H2,1-2H3,(H,13,16)(H,14,17) |
InChI Key |
XTNKZRCIOGPBOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
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